molecular formula C14H20N4O3 B4171679 N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea

N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea

Cat. No. B4171679
M. Wt: 292.33 g/mol
InChI Key: UPIZBROYJVLFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histone deacetylases (HDACs). These enzymes are involved in various cellular processes, including inflammation, cell growth, and gene expression. By inhibiting these enzymes, N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea may exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and physiological effects:
N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has been shown to improve mitochondrial function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea also has some limitations. It has low solubility in water, which may limit its use in some experiments. Additionally, its effects may be cell-type specific, which may limit its broad applicability.

Future Directions

There are several future directions for the study of N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the enzymes targeted by N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea. Additionally, the development of more water-soluble formulations of N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea may increase its efficacy in vivo.

properties

IUPAC Name

1-(2-nitrophenyl)-3-(3-pyrrolidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(15-8-5-11-17-9-3-4-10-17)16-12-6-1-2-7-13(12)18(20)21/h1-2,6-7H,3-5,8-11H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZBROYJVLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Reactant of Route 6
Reactant of Route 6
N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.